molecular formula C11H11NO2 B082887 6,8-Dimethoxyisoquinoline CAS No. 13388-78-8

6,8-Dimethoxyisoquinoline

Cat. No.: B082887
CAS No.: 13388-78-8
M. Wt: 189.21 g/mol
InChI Key: BRHIJXZCVQIOOR-UHFFFAOYSA-N
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Description

6,8-Dimethoxyisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fibrinolytic Action : Derivatives of bis-6,7-dimethoxyisoquinoline have been tested for their action on the fibrinolytic system, showing effectiveness in vivo and suggesting potential applications in treating blood clot disorders (Markwardt, Klöcking, Hauptmann, & Faust, 1973).

  • Cytotoxic Activity : The total synthesis and cytotoxic activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline, isolated from Ancistrocladus tectorius, have been explored, indicating potential applications in cancer research (Kaufman et al., 2018).

  • Anticonvulsant Properties : Certain derivatives of 6,7-dimethoxyisoquinoline have been found to produce anticonvulsant effects, leading to the development of new molecules with significant anticonvulsant activity (Gitto et al., 2010).

  • Hypotensive Properties : 4-amino-6,7-dimethoxyisoquinoline has been synthesized and shown to have hypotensive effects, suggesting its potential in treating high blood pressure (Wright & Halliday, 1974).

  • Alpha 1-Adrenoceptor Antagonists : 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives have been evaluated for their potential as alpha 1-adrenoceptor antagonists, although none proved to be effective antihypertensive agents in rats (Bordner et al., 1988).

  • Chemical Synthesis : The efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate has been reported, highlighting its potential for industrial production (Chen Jian-xi, 2014).

  • σ2-Receptor Ligands : Studies have been conducted on σ2-receptor ligands derived from 6,7-dimethoxyisoquinoline for potential applications in imaging solid tumors (Rowland et al., 2006).

  • Antiproliferative Effect : An isolated isoquinoline alkaloid from Mucuna pruriens seeds, specifically 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showed antiproliferative activity against human hepatic carcinoma cells (Kumar et al., 2016).

Safety and Hazards

The safety information for 6,8-Dimethoxyisoquinoline indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard and precautionary statements are not provided in the search results .

Properties

IUPAC Name

6,8-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHIJXZCVQIOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=NC=CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the cytotoxic effects of 6,8-Dimethoxy-1,3-dimethylisoquinoline and its derivatives?

A1: The research article "Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius: A 6π-Azaelectrocyclization Approach" [] investigated the cytotoxic activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline and its derivatives. While the specific mechanisms of action and target pathways were not elucidated in this study, the research demonstrated that these compounds exhibit cytotoxic activity. Further research is necessary to fully understand the scope and mechanisms of their cytotoxic effects.

Q2: Can you describe the synthetic route used to produce 6,8-Dimethoxy-1,3-dimethylisoquinoline in the study?

A2: The study employed a novel synthetic route involving a 6π-azaelectrocyclization approach []. The synthesis started with phloroacetophenone, which underwent selective 2,4-di-O-methylation followed by triflation. The resulting compound then went through Stille-type allylation, allyl-to-propenyl isomerization, and methoximation of the carbonyl moiety. Finally, a microwave-assisted 6π-azaelectrocyclization furnished the target compound, 6,8-Dimethoxy-1,3-dimethylisoquinoline. This efficient synthesis strategy holds promise for the preparation of related isoquinoline derivatives for further biological evaluation.

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